molecular formula C13H14ClNO3 B2874420 Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate CAS No. 92026-46-5

Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate

Cat. No.: B2874420
CAS No.: 92026-46-5
M. Wt: 267.71
InChI Key: QRUXABHXBZSKQI-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is a chemical compound with the molecular formula C₁₃H₁₄ClNO₃. It is known for its complex molecular structure, which makes it suitable for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate typically involves the reaction of ethyl acrylate with 4-(2-chloroacetamido)benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and biological activity. This makes it distinct from other similar compounds with different halogen substituents .

Properties

IUPAC Name

ethyl (E)-3-[4-[(2-chloroacetyl)amino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-2-18-13(17)8-5-10-3-6-11(7-4-10)15-12(16)9-14/h3-8H,2,9H2,1H3,(H,15,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUXABHXBZSKQI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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